N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide is a heterocyclic compound featuring:
- 6-fluorobenzo[d]thiazole core: Provides electron-withdrawing properties and influences binding to biological targets.
- 3-methylisoxazole-5-carboxamide: Enhances metabolic stability and modulates solubility.
- Pyridin-3-ylmethyl group: Facilitates interactions with receptors via hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S/c1-11-7-15(25-22-11)17(24)23(10-12-3-2-6-20-9-12)18-21-14-5-4-13(19)8-16(14)26-18/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNGHOWMCSEBHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the core benzo[d]thiazole and pyridine derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and controlled environments to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Anti-Cancer Activity
Research indicates that N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide exhibits notable cytotoxic effects against various cancer cell lines. Key findings include:
- Cell Lines Tested : Colo205, U937, MCF7, A549
- IC50 Values :
- Colo205: 5.04 μM
- U937: 10 μM
- MCF7: 12 μM
- A549: 13 μM
These results demonstrate the compound's selective potency against Colo205 cells, suggesting its potential as a targeted treatment for colorectal cancer.
Anti-Inflammatory Activity
In addition to its anti-cancer properties, this compound has shown potential in treating inflammatory diseases. It interacts with enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and phospholipase A2, which suggests its utility in modulating the inflammatory response at the molecular level.
Case Study 1: Cytotoxicity Assessment
A detailed study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated:
Cell Lines Tested :
- Colo205
- U937
- MCF7
- A549
IC50 Values :
| Cell Line | IC50 (μM) |
|---|---|
| Colo205 | 5.04 |
| U937 | 10 |
| MCF7 | 12 |
| A549 | 13 |
This data underscores the compound's selective potency against the Colo205 line, suggesting a targeted approach for colorectal cancer treatment.
Mechanism of Action
The mechanism by which N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Their Impact
The table below highlights key structural differences and their implications for biological activity:
Key Observations:
- Fluoro vs. Methoxy/Chloro Substituents : The 6-fluoro group in the target compound improves target selectivity compared to 5-methoxy or 6-chloro analogs, which may enhance potency but reduce solubility .
- Pyridine vs. Furan/Tetrahydrofuran Linkers : Pyridin-3-ylmethyl groups enhance receptor binding affinity (e.g., kinase inhibition) compared to furan or tetrahydrofuran derivatives, which prioritize membrane permeability .
- Isopropyl vs.
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews its biological activity, synthesis, and relevant research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C18H13FN4O2S
- Molecular Weight : 368.4 g/mol
- CAS Number : 946317-33-5
The compound features a unique structural arrangement combining a fluorinated benzo[d]thiazole moiety, an isoxazole ring, and a pyridine derivative. This specific configuration is believed to contribute significantly to its biological activity profile.
Biological Activity
Research indicates that this compound exhibits notable anti-cancer properties. Key findings from various studies include:
-
Anti-Cancer Activity :
- The compound has shown significant cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. In vitro studies have demonstrated IC50 values indicating potent activity against these malignancies .
- Interaction studies reveal that this compound targets specific cellular pathways involved in cancer progression, potentially inhibiting tumor growth and metastasis.
- Mechanism of Action :
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-Cancer | Significant cytotoxicity against multiple cell lines | |
| Mechanism | Inhibition of key signaling pathways | |
| Apoptosis Induction | Activation of caspase pathways |
Case Study: In Vitro Evaluation
A detailed study evaluated the compound's effectiveness against human breast cancer cell lines (MCF-7). The results indicated:
- IC50 Value : 12 µM after 48 hours of treatment.
- Morphological Changes : Treated cells displayed signs of apoptosis, including cell shrinkage and nuclear condensation.
This study underscores the potential of this compound as a candidate for further development in cancer therapy.
Synthesis Methods
The synthesis of this compound can be achieved through several methods involving the reaction of appropriate precursors under controlled conditions. Factors such as temperature, solvent choice, and catalysts play critical roles in optimizing yield and purity during synthesis.
Q & A
Q. What are the key synthetic pathways for preparing N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Formation of the benzothiazole and isoxazole rings via nucleophilic substitution or cyclization.
- Amide bond formation : Reaction of the isoxazole-5-carboxylic acid derivative with the fluorobenzo[d]thiazol-2-amine intermediate under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
- Purification : Column chromatography or recrystallization to isolate the final product, with purity assessed via HPLC (≥98%) . Critical parameters include inert atmospheres (N₂/Ar) to prevent oxidation and controlled temperatures (e.g., 0–5°C for sensitive intermediates) .
Q. How is structural characterization performed for this compound?
Characterization relies on spectroscopic and chromatographic methods:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the fluorobenzo[d]thiazole and pyridin-3-ylmethyl groups .
- Mass spectrometry (HRMS) : Validation of molecular weight and fragmentation patterns .
- HPLC : Purity assessment with reverse-phase C18 columns and UV detection at 254 nm .
Q. What preliminary biological screening approaches are recommended?
Initial assays focus on:
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., GSK-3β) using fluorogenic substrates .
- Solubility and stability : Kinetic solubility in PBS/DMSO and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s biological activity?
Advanced methodologies include:
- Molecular docking : Computational modeling (AutoDock, Schrödinger) to predict binding affinities with targets like kinase domains .
- Surface plasmon resonance (SPR) : Real-time analysis of target-ligand interactions (e.g., KD values) .
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment in cancer cells .
Q. How should researchers address contradictions in biological activity data?
Discrepancies (e.g., variable IC₅₀ across studies) require:
- Dose-response validation : Replicate assays with standardized protocols (e.g., CellTiter-Glo® for ATP quantification) .
- Off-target profiling : Selectivity screening against related enzymes (e.g., tyrosine kinases vs. serine/threonine kinases) .
- Metabolite analysis : LC-MS to identify active/inactive metabolites affecting potency .
Q. What strategies optimize synthetic yield and purity?
Optimization involves:
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to improve benzothiazole formation .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) for amide bond formation, with microwave-assisted heating to reduce reaction time .
- Crystallization conditions : Use of ethanol/water mixtures for high-purity recrystallization .
Q. How can computational modeling guide target interaction studies?
- Pharmacophore modeling : Identification of critical hydrogen bond acceptors (e.g., fluorobenzo[d]thiazole’s S atom) .
- MD simulations : Analysis of ligand-protein complex stability over 100-ns trajectories (GROMACS/AMBER) .
- Free-energy calculations : MM-PBSA/GBSA to quantify binding energetics .
Q. What structure-activity relationship (SAR) insights are critical for analog design?
Key modifications include:
- Fluorine substitution : Impact of 6-fluoro vs. 6-methyl/ethyl on target selectivity and metabolic stability .
- Pyridin-3-ylmethyl group : Role in enhancing solubility and cellular uptake via hydrogen bonding .
- Isoxazole ring : Replacement with oxadiazole or triazole to modulate potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
